(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid physical properties
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid physical properties
An In-depth Technical Guide to the Physicochemical Properties and Applications of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic Acid and Its Derivatives
This technical guide provides a comprehensive overview of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, with a particular focus on its commonly utilized pinacol ester derivative. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry.[1][2][3] Their unique ability to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules.[1] The incorporation of a boronic acid moiety can also enhance the pharmacokinetic profile of drug candidates.[2]
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is a trifunctional reagent of significant interest. The presence of a fluorine atom can improve metabolic stability and binding affinity. The morpholinomethyl group can enhance solubility and provides a basic handle for salt formation or further functionalization. The boronic acid group, often protected as a pinacol ester for enhanced stability and handling, serves as a versatile functional group for a variety of chemical transformations.
Chemical Identity and Physicochemical Properties
While (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid is the parent compound, it is most commonly available and utilized as its pinacol ester derivative. This is largely due to the inherent propensity of boronic acids to undergo dehydration to form cyclic anhydrides (boroxines). The pinacol ester protection strategy circumvents this issue, providing a more stable and handleable reagent.
Table 1: Physicochemical Properties of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid Pinacol Ester
| Property | Value | Source(s) |
| CAS Number | 1073354-74-1 | [4][5][6][7] |
| Molecular Formula | C₁₇H₂₅BFNO₃ | [4][5][6] |
| Molecular Weight | 321.19 g/mol | [6][7][8] |
| Appearance | Solid | [6][9] |
| Purity | Typically ≥96% | [5] |
| IUPAC Name | 4-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine | [4] |
| InChI Key | QINFDPZSZHPUSC-UHFFFAOYSA-N | [4][6] |
| SMILES | B3(OC(C(O3)(C)C)(C)C)c1cc(c(cc1)CN2CCOCC2)F | [6] |
Structural Elucidation and Key Features
The structures of both the free boronic acid and its pinacol ester are depicted below. The strategic placement of the fluoro, morpholinomethyl, and boronic acid groups provides a unique combination of electronic and steric properties that can be exploited in chemical synthesis.
Figure 1: Chemical structures of the boronic acid and its pinacol ester.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this reagent is in Suzuki-Miyaura cross-coupling reactions to form biaryl or aryl-heteroaryl structures. These motifs are prevalent in many biologically active compounds. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Figure 2: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative, non-optimized protocol for the use of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid pinacol ester in a Suzuki-Miyaura coupling reaction.
Materials:
-
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid pinacol ester (1.2 eq)
-
Aryl or heteroaryl halide (1.0 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
2M Aqueous sodium carbonate (3.0 eq)
-
1,4-Dioxane
Procedure:
-
To a reaction vessel, add the aryl halide, (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid pinacol ester, and Pd(PPh₃)₄.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane followed by the degassed aqueous sodium carbonate solution.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid and its derivatives.
Figure 3: A typical analytical workflow for compound characterization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. Expected signals would include aromatic protons, the methylene bridge protons, and the morpholine protons, along with the characteristic signals for the pinacol group in the ester. ¹⁹F and ¹¹B NMR could provide further structural insights.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight.
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Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic vibrational frequencies of the functional groups present, such as C-F, C-N, C-O, and B-O bonds.
-
Chromatography: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are standard methods for assessing the purity of the compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions should be observed when handling (3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid and its derivatives.
Safety and Handling:
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Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[7][8] May cause respiratory irritation.[7]
-
Precautionary Statements: Wear protective gloves, protective clothing, and eye/face protection.[11] Use only in a well-ventilated area.[11][12] Wash hands thoroughly after handling.[11]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[11][12] If on skin, wash with plenty of water.[11] If inhaled, remove person to fresh air.[12]
Storage:
-
Store in a well-ventilated place. Keep container tightly closed.[11][12]
-
It is recommended to store under an inert atmosphere to prevent degradation.
-
The pinacol ester is generally more stable than the free boronic acid.
Conclusion
(3-Fluoro-4-(morpholinomethyl)phenyl)boronic acid, particularly as its pinacol ester, is a valuable and versatile building block for organic synthesis and drug discovery. Its trifunctional nature allows for the introduction of fluorine, a solubilizing morpholine group, and a handle for cross-coupling reactions. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in a research and development setting.
References
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ChemUniverse. (n.d.). 3-FLUORO-4-(N-MORPHOLINOMETHYL)PHENYLBORONIC ACID, PINACOL ESTER. Retrieved January 19, 2026, from [Link]
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Chem-Impex. (n.d.). 4-(Morpholinomethyl)phenylboronic acid. Retrieved January 19, 2026, from [Link]
-
Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112282. [Link]
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Pinto, M., Silva, V., & Santos, M. M. M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
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